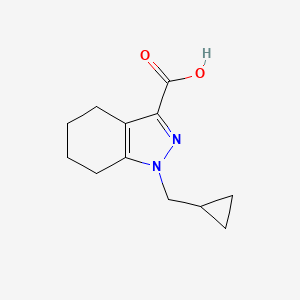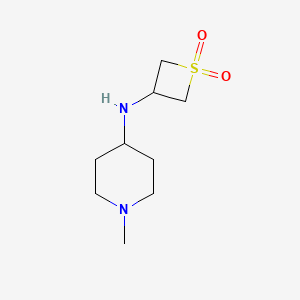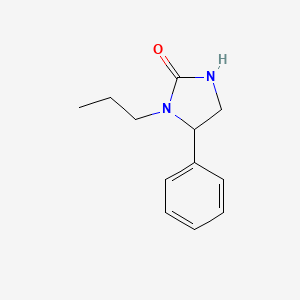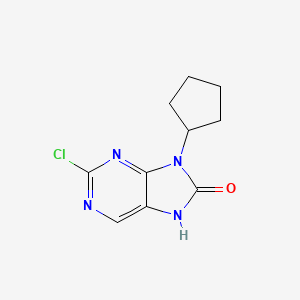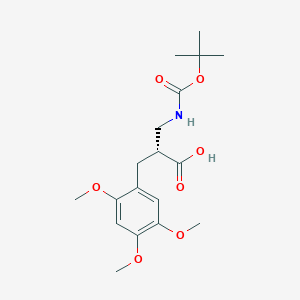
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxybenzyl group. It is often used in organic synthesis and research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced via a nucleophilic substitution reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features can mimic natural substrates, providing insights into biological mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The trimethoxybenzyl group is known for its bioactivity, which could lead to the development of new drugs.
Industry
In the industrial sector, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trimethoxybenzyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to the specific arrangement of its functional groups. The presence of the tert-butoxycarbonyl protecting group and the trimethoxybenzyl group provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H27NO7 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)7-11-8-14(24-5)15(25-6)9-13(11)23-4/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m1/s1 |
InChI Key |
DQRAGQOLECABPU-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
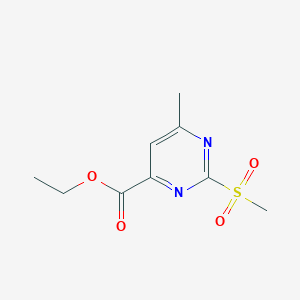
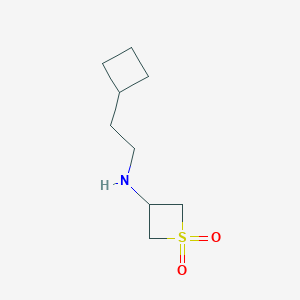
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
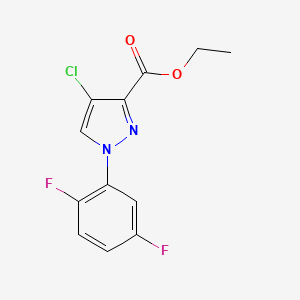
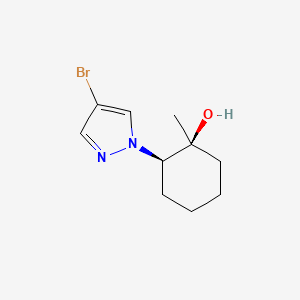
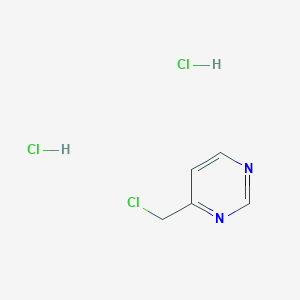
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
